molecular formula C20H18FNO2 B11240886 N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11240886
M. Wt: 323.4 g/mol
InChI Key: FVCAQJHPSUFPRA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the reaction of 2-fluoroaniline with 5-(4-methylphenyl)furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to the combination of its fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18FNO2/c1-14-6-8-15(9-7-14)19-12-10-16(24-19)11-13-20(23)22-18-5-3-2-4-17(18)21/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

FVCAQJHPSUFPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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